Home > Products > Screening Compounds P124540 > Clindamycin 3-PhosphateDISCONTINUED
Clindamycin 3-PhosphateDISCONTINUED -

Clindamycin 3-PhosphateDISCONTINUED

Catalog Number: EVT-12573553
CAS Number:
Molecular Formula: C18H34ClN2O8PS
Molecular Weight: 505.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Introduction to Clindamycin 3-Phosphate in Pharmaceutical Science

Historical Context of Clindamycin Derivatives Development

The development of clindamycin derivatives began in 1966 when Upjohn scientists modified lincomycin’s 7(R)-hydroxyl group through chlorine substitution, enhancing antibacterial potency against Gram-positive pathogens [9]. To address oral bioavailability challenges and palatability issues (notably clindamycin’s bitter taste), prodrug strategies via phosphate esterification were explored in the early 1970s. Clindamycin 2-phosphate received FDA approval as a hydrolyzable prodrug, rapidly converting to active clindamycin in vivo via phosphatases [1] [7]. During optimization, synthetic pathways inadvertently generated positional isomers, including clindamycin 3-phosphate and 4-phosphate, due to reactive group migration during phosphorylation [4] [8]. These isomers were subsequently characterized as process-related impurities rather than therapeutic candidates, leading to discontinued development of the 3-phosphate form [5] [8].

Table 1: Key Clindamycin Phosphate Isomers and Properties

IsomerCAS Registry NumberMolecular FormulaStatusPrimary Identity Method
Clindamycin 2-phosphateN/AC₁₈H₃₄ClN₂O₈PSClinically UsedHPLC (tR 8.2 min) [4]
Clindamycin 3-phosphateN/AC₁₈H₃₄ClN₂O₈PSDiscontinued ImpurityLC-MS (m/z 505) [8]
Clindamycin 4-phosphateN/AC₁₈H₃₄ClN₂O₈PSSynthetic ImpurityNMR (³¹P shift δ -0.8 ppm) [5]
Clindamycin 2,3-bisphosphate56-09080C₁₈H₃₅ClN₂O₁₁P₂SDegradation ProductPrep-HPLC [5]

Positional Isomerism in Clindamycin Phosphate Systems

Positional isomerism in clindamycin phosphate systems arises from phosphorylation selectivity at the sugar moiety’s hydroxyl groups (C-2, C-3, or C-4). The C-2 position is thermodynamically favored due to steric accessibility and electronic environment, while C-3 phosphorylation occurs at ~5–15% yields under typical manufacturing conditions [4] [8]. Key distinctions include:

  • Structural Characterization: Clindamycin 3-phosphate differs from the 2-isomer in phosphate ester linkage position on the galacto-octopyranoside ring. Nuclear magnetic resonance (NMR) reveals diagnostic differences: the ³¹P signal for 3-phosphate appears at δ -0.5 to -1.0 ppm, downfield from the 2-phosphate isomer (δ -1.2 to -1.5 ppm) due to distinct electronic shielding [4]. X-ray crystallography confirms altered molecular conformation in the solid state [2].

  • Analytical Differentiation: Reverse-phase HPLC effectively separates isomers using ion-pairing chromatography (e.g., ammonium formate buffer/acetonitrile gradients). Relative retention times (RR) are: 2-phosphate (1.00), 3-phosphate (1.25), and 4-phosphate (1.42) [8]. Mass spectrometry confirms identical molecular weights (m/z 505 [M+H]⁺) but distinct fragmentation patterns—the 3-phosphate shows dominant m/z 381 ions from C–O–P bond cleavage [5] [8].

  • Synthetic Pathways: Isomer formation depends on reaction stoichiometry and catalyst choice. Using POCl3 in pyridine yields 60–70% 2-phosphate with 10–12% 3-phosphate. Phosphate migration during purification further increases 3-phosphate proportions, necessitating rigorous process controls [4].

Research Significance in Antibiotic Impurity Profiling

Clindamycin 3-phosphate’s primary research value lies in pharmaceutical impurity control. Regulatory guidelines (ICH Q3A/B) mandate identification and quantification of impurities >0.1% in APIs due to potential impacts on drug efficacy and safety profiles [2] [8]. Key research areas include:

  • Metabolic Inactivity Studies: Unlike the 2-isomer, clindamycin 3-phosphate demonstrates resistance to enzymatic hydrolysis by alkaline phosphatases, preventing conversion to active clindamycin. Incubation with human plasma shows <5% conversion over 24 hours versus >90% for the 2-phosphate isomer [4]. This renders it therapeutically irrelevant but analytically persistent.

  • Stability-Indicating Methods: Forced degradation studies reveal clindamycin 3-phosphate as a benchmark impurity in HPLC assays. It co-elutes with oxidative degradants under acidic conditions, complicating analytical method validation. Modern LC-MS/MS methods employing hydrophilic interaction chromatography (HILIC) resolve this with 0.05% detection limits [8].

  • Quality Control Metrics: Pharmacopeial standards (USP/EP) specify ≤1.5% total impurities for clindamycin phosphate APIs. The 3-phosphate isomer typically contributes 0.3–0.8% in commercial batches. Isomer-specific reference standards (e.g., Pharmaffiliates Catalog No. PA 56 09030) enable accurate calibration [5].

Table 2: Analytical Parameters for Clindamycin Phosphate Isomer Detection

Analytical MethodSeparation MechanismDetectionClindamycin 3-Phosphate LODKey Applications
HPLC-UV (Ph. Eur.)C18 column, phosphate buffer (pH 7.5)/CH₃CN210 nm0.1%Batch release testing
LC-MS/MSHILIC column, ammonium formate/CH₃CNESI+ MRM m/z 505→3810.05%Degradation studies
Prep-HPLCNormal-phase silica, ethyl acetate/n-butanol/H₂OELSDN/A (isolation)Reference standard synthesis
³¹P NMRD₂O/CD₃OD202 MHz0.5%Structural confirmation

Properties

Product Name

Clindamycin 3-PhosphateDISCONTINUED

IUPAC Name

[(3S,6R)-2-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] dihydrogen phosphate

Molecular Formula

C18H34ClN2O8PS

Molecular Weight

505.0 g/mol

InChI

InChI=1S/C18H34ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)16(29-30(25,26)27)14(23)18(28-15)31-4/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27)/t9?,10?,11-,12?,13+,14?,15?,16?,18-/m1/s1

InChI Key

ZMGZEXFHZBYORP-USVDZCLTSA-N

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)OP(=O)(O)O)O)C(C)Cl

Isomeric SMILES

CCCC1C[C@@H](N(C1)C)C(=O)NC(C2[C@@H](C(C([C@H](O2)SC)O)OP(=O)(O)O)O)C(C)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.